5-Ethyl-5-methyl-3-heptyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-methyl-3-heptyne is an organic compound with the molecular formula C₁₀H₁₈. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where an ethyl group and a methyl group are attached to the same carbon atom in the heptyne chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methyl-3-heptyne can be achieved through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction of 5-ethyl-5-methyl-1-heptyne with a strong base like sodium amide (NaNH₂) followed by the addition of an appropriate alkyl halide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-methyl-3-heptyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can convert it into the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-5-methyl-3-heptyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-methyl-3-heptyne involves its interaction with various molecular targets. The triple bond in the compound makes it highly reactive, allowing it to participate in addition and substitution reactions. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Heptyne: A simpler alkyne with a similar carbon chain length but without the ethyl and methyl substituents.
5-Methyl-3-heptyne: Similar structure but lacks the ethyl group.
5-Ethyl-3-heptyne: Similar structure but lacks the methyl group.
Uniqueness
5-Ethyl-5-methyl-3-heptyne is unique due to the presence of both ethyl and methyl groups on the same carbon atom, which influences its reactivity and physical properties. This structural feature distinguishes it from other similar alkynes and contributes to its specific chemical behavior .
Properties
CAS No. |
61228-10-2 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
5-ethyl-5-methylhept-3-yne |
InChI |
InChI=1S/C10H18/c1-5-8-9-10(4,6-2)7-3/h5-7H2,1-4H3 |
InChI Key |
YHNZUFTUGJAEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.